molecular formula C14H17FN2O4S B2898350 5-fluoro-2-methoxy-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide CAS No. 2034385-15-2

5-fluoro-2-methoxy-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide

Cat. No.: B2898350
CAS No.: 2034385-15-2
M. Wt: 328.36
InChI Key: JXBIOLIKCMXZDM-UHFFFAOYSA-N
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Description

“5-fluoro-2-methoxy-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide” is a chemical compound with the molecular formula C16H25FN2O3S . The average mass of this compound is 344.445 Da .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C16H25FN2O3S . Unfortunately, the specific structural details or the 3D conformation of this compound are not available in the current resources.

Scientific Research Applications

Synthesis and Pharmacological Properties

A series of compounds, including 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety, were synthesized and evaluated for their cyclooxygenase (COX-1/COX-2) inhibitory activities. It was found that the substitution of fluorine on the benzenesulfonamide moiety, along with an electron-donating group at the 4-position of the 5-aryl ring, led to selectivity and potency for COX-2 inhibition. This research suggests a pathway for developing injectable COX-2 specific inhibitors, with one of the compounds showing excellent anti-inflammatory activity in vivo (M. Pal et al., 2003).

Application in Photodynamic Therapy

New zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups were synthesized and characterized for their use in photodynamic therapy. These compounds demonstrated significant fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, highlighting their potential as Type II photosensitizers for cancer treatment (M. Pişkin et al., 2020).

Anticancer Potential

Aminothiazole-paeonol derivatives were synthesized and evaluated for their anticancer effects on several cancer cell lines, showing high anticancer potential. Among these, specific compounds demonstrated potent inhibitory activity against human gastric adenocarcinoma and colorectal adenocarcinoma cells, presenting themselves as promising lead compounds for developing anticancer agents (Chia-Ying Tsai et al., 2016).

Sensor Development for Metal Ion Detection

A novel pyrazoline derivative was utilized for selective fluorometric detection of Hg^2+ ions, demonstrating significant potential as a selective "turn-off" sensor. This finding contributes to environmental and analytical chemistry by providing a method for detecting mercury ions selectively and efficiently (Ebru Bozkurt & H. Gul, 2018).

Properties

IUPAC Name

5-fluoro-2-methoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O4S/c1-10-8-12(21-17-10)4-3-7-16-22(18,19)14-9-11(15)5-6-13(14)20-2/h5-6,8-9,16H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBIOLIKCMXZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNS(=O)(=O)C2=C(C=CC(=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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